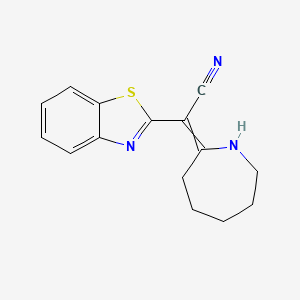
N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-626161 is a compound known for its potent activity and high solubility. It has been studied for its pharmacokinetic properties and its effects on bone formation in vivo .
Preparation Methods
The synthesis of WAY-626161 involves several steps, including the use of specific reagents and reaction conditions. While the exact synthetic route is proprietary, it typically involves the formation of key intermediates through controlled reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
WAY-626161 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
WAY-626161 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and pathways.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in bone health and regeneration.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
WAY-626161 exerts its effects through specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to changes in cellular signaling and function. The exact mechanism involves binding to these targets and modulating their activity, which in turn affects various biological processes .
Comparison with Similar Compounds
WAY-626161 can be compared with other similar compounds, such as WAY-262611 and WAY-267464. These compounds share some structural similarities but differ in their specific activities and applications. WAY-626161 is unique in its high solubility and potent activity, making it particularly useful in certain research and therapeutic contexts .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H13N3O/c16-11(8-4-3-5-8)15-12-13-9-6-1-2-7-10(9)14-12/h1-2,6-8H,3-5H2,(H2,13,14,15,16) |
InChI Key |
CVHFVTMORZHZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3N2 |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)acetamide](/img/structure/B10804273.png)
![Oxolan-2-yl-[4-(4-phenylbenzoyl)piperazin-1-yl]methanone](/img/structure/B10804282.png)
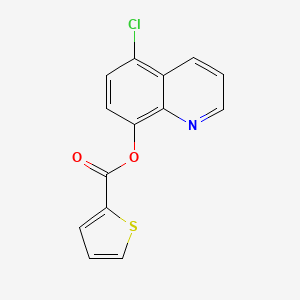
![6-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10804298.png)
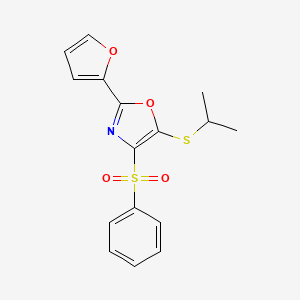
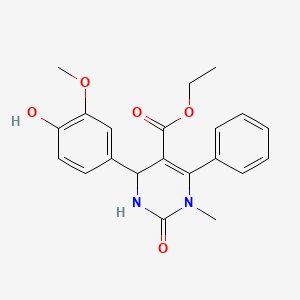
![4-(1,3-Benzodioxol-5-ylmethyliminomethyl)-3-hydroxy-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B10804306.png)
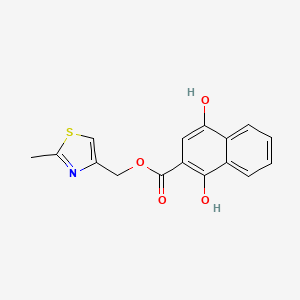
![2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-7-(trifluoromethyl)-1H-quinazolin-4-one](/img/structure/B10804312.png)
![6-(1-methoxypropan-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B10804318.png)
![2,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B10804319.png)
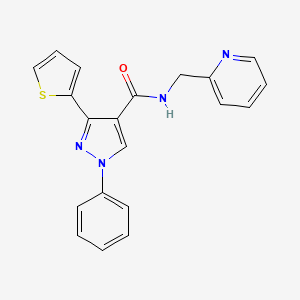
![2-[[4-Phenyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B10804328.png)
